Dodecylsuccinic acid

Description

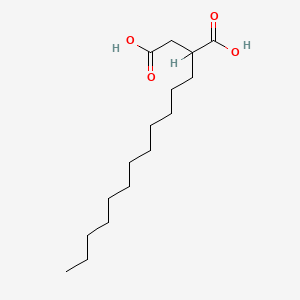

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dodecylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAXZGYLWOGCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963396 | |

| Record name | 2-Dodecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-95-8 | |

| Record name | 2-Dodecylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Engineering for Dodecylsuccinic Acid

Chemo-enzymatic and Biosynthetic Pathways for Dodecylsuccinic Acid Production

The biological production of this compound represents a key area of research, particularly focusing on microbial metabolic pathways. These pathways offer environmentally benign alternatives to traditional chemical synthesis.

Microbial Metabolism of n-alkanes to this compound via Fumarate (B1241708) Addition

A primary anaerobic biodegradation pathway for n-alkanes, such as n-dodecane, involves the addition of the alkane to fumarate. asm.orgfrontiersin.org This process is a crucial initial step in the microbial utilization of these hydrocarbons under anoxic conditions, including sulfate-reducing and methanogenic environments. asm.orgnih.gov

Mechanistic Studies of Fumarate Addition to Dodecane (B42187)

The anaerobic activation of n-dodecane proceeds through the addition of a carbon atom from the dodecane molecule across the double bond of fumarate, resulting in the formation of this compound. asm.orgresearchgate.net Studies using deuterated n-dodecane (D26-n-dodecane) have shown that the resulting this compound metabolites retain all the deuterium (B1214612) atoms. asm.orgresearchgate.net This finding is significant as it rules out other potential activation mechanisms like desaturation or hydroxylation, which would involve the loss of deuterium atoms. asm.org

The addition is thought to occur at a subterminal carbon of the dodecane chain, rather than the terminal methyl group. nih.govresearchgate.net This is supported by the observation of two diastereomers of the this compound metabolite when analyzed as trimethylsilyl (B98337) esters, suggesting the formation of a new chiral center at the subterminal carbon where the succinyl group attaches. nih.govresearchgate.net The reaction is catalyzed by a glycyl radical enzyme, which facilitates this unusual C-H bond activation and subsequent addition. frontiersin.org

Role of Specific Enzymes (e.g., Alkylsuccinate Synthase, Benzylsuccinate Synthase) in this compound Biosynthesis

The key enzyme responsible for the addition of alkanes to fumarate is alkylsuccinate synthase (ASS) , also referred to as (1-methylalkyl)succinate synthase (Mas). asm.orgfrontiersin.org This enzyme belongs to the glycyl radical enzyme family. osti.gov The catalytic subunit of ASS, often denoted as AssA or MasD, is homologous to the alpha subunit of benzylsuccinate synthase (BSS) , the enzyme that catalyzes the addition of toluene (B28343) to fumarate. frontiersin.orgosti.govshareok.org

While BSS acts on aromatic hydrocarbons like toluene and xylenes, ASS has a substrate range that includes n-alkanes. nih.govasm.org The gene encoding the alpha subunit of ASS (assA) has been identified in various alkane-degrading microbial consortia, providing a molecular marker for this metabolic capability. asm.orgnih.gov For instance, in the sulfate-reducing bacterium Desulfatibacillus alkenivorans AK-01, gene clusters similar to those for BSS have been identified and linked to the degradation of alkanes like hexadecane. shareok.org

The reaction mechanism is believed to involve the generation of a glycyl radical within the enzyme's active site, which then abstracts a hydrogen atom from the alkane, creating a substrate radical. This radical then adds to the double bond of fumarate. frontiersin.orgshareok.org

Bioremediation Applications of this compound-producing Microorganisms

The ability of certain microorganisms to metabolize hydrocarbons like dodecane into this compound has significant implications for bioremediation. frontiersin.orgresearchgate.net These organisms can be utilized to clean up environments contaminated with petroleum products. edvotek.commdpi.com By transforming inert and often polluting alkanes into more biodegradable compounds, these microbes play a crucial role in the natural attenuation of hydrocarbon spills. frontiersin.org

The detection of alkylsuccinates in oil-contaminated sites and the presence of assA genes serve as biomarkers for ongoing anaerobic hydrocarbon degradation. asm.orgresearchgate.net This understanding allows for the monitoring and potential enhancement of bioremediation processes in anoxic environments such as deep-sea sediments, aquifers, and petroleum reservoirs. frontiersin.orgasm.org The microorganisms involved, often sulfate-reducing or methanogenic bacteria, can be harnessed for in-situ bioremediation strategies to mitigate the environmental impact of hydrocarbon pollution. asm.orgfrontiersin.orgfrontiersin.org

Green Chemistry Approaches to this compound Synthesis (e.g., fermentation routes)

"Green chemistry" emphasizes the use of renewable resources and environmentally friendly processes to produce chemicals. mcgill.ca The production of succinic acid and its derivatives through fermentation is a prime example of this approach. mcgill.caanhuisunsingchem.com

Microbial fermentation can utilize renewable feedstocks, such as glucose derived from plant materials, to produce succinic acid. anhuisunsingchem.comresearchgate.net This bio-based production is seen as a more sustainable alternative to conventional chemical synthesis, which often relies on petroleum-derived precursors like maleic anhydride (B1165640). mcgill.ca Various microorganisms, including Actinobacillus succinogenes, are capable of efficiently producing succinic acid through fermentation. researchgate.net

While the direct fermentative production of this compound is not as established as that of succinic acid itself, the "green" succinic acid can serve as a platform chemical. It can be subsequently reacted with dodecene or other C12 precursors using enzymatic or chemo-catalytic methods to form this compound or its anhydride. This two-step approach combines the benefits of bio-based feedstock with efficient chemical conversion.

The recovery and purification of succinic acid from fermentation broths is a critical step. nih.govrsc.org Novel methods like direct vacuum distillation-crystallization are being developed to improve the efficiency and reduce the environmental impact of this process compared to traditional methods like calcium salt precipitation. rsc.orgfrontiersin.org The purified bio-based succinic acid can then be used in subsequent chemical transformations. rsc.org

Conventional and Catalytic Synthesis Routes of this compound and its Anhydride Precursors

Beyond biosynthetic routes, this compound and its anhydride are commonly produced through conventional chemical synthesis. The anhydride is a particularly important industrial intermediate.

Dodecenyl succinic anhydride (DDSA) is a common precursor and is synthesized by the reaction of dodecene with maleic anhydride. google.com This process typically involves mixing the reactants, often with a catalyst and an initiator, and heating the mixture to facilitate the "ene" reaction. google.comgoogle.com The product, dodecenyl succinic anhydride, can then be isolated by distillation. google.com

The synthesis of succinic anhydride itself can be achieved by the dehydration of succinic acid. orgsyn.org Common methods include reacting succinic acid with acetyl chloride or phosphorus oxychloride. orgsyn.org

This compound can be obtained by the hydrolysis of dodecenyl succinic anhydride or by the hydrogenation of the double bond in the dodecenyl group. The anhydride is also used directly in many applications, such as in the modification of biopolymers like starch and proteins. researchgate.netresearchgate.net

Interactive Data Table: Synthesis Parameters

Below is a summary of typical parameters for the synthesis of dodecenyl succinic anhydride.

| Parameter | Description | Typical Values |

| Reactants | The primary chemicals used in the synthesis. | Polyisobutylene (as a source of dodecene) and maleic anhydride. google.com |

| Catalyst | A substance that increases the rate of the reaction. | Not always specified, can be proprietary. google.com |

| Initiator | A substance that starts the chemical reaction. | Not always specified, can be proprietary. google.com |

| pH | The acidity or basicity of the reaction mixture. | Adjusted as part of the process. google.com |

| Temperature | The temperature at which the reaction is carried out. | High temperature is generally required. google.com |

| Reaction Time | The duration of the reaction. | Varies depending on other parameters. google.com |

| Purification | The method used to isolate the final product. | Distillation under reduced pressure. google.com |

Synthesis of Dodecenyl Succinic Anhydride (DDSA) from Maleic Anhydride and Olefins

The primary route to this compound involves the synthesis of its precursor, Dodecenyl Succinic Anhydride (DDSA). This is achieved through an "ene" reaction between an olefin, typically a C12 olefin, and maleic anhydride. researchgate.netrxweb-prd.com The olefin can be linear or branched, which influences the properties of the final product. rqbchemical.com For instance, tetrapropenyl succinic anhydride (TPSA) is produced from the reaction of maleic anhydride with a propylene (B89431) tetramer, which is a branched C12 olefin. rxweb-prd.com

The reaction is typically carried out by heating a mixture of the olefin and maleic anhydride. researchgate.net The process often involves temperatures above 150°C. google.com In some described methods, the reaction temperature is maintained between 180-185°C. researchgate.net To prevent unwanted side reactions and improve the quality of the final product, the reaction is often conducted under an inert atmosphere, such as nitrogen. researchgate.net The molar ratio of the reactants is a critical parameter, with a 1:1 molar ratio of C12 olefin to maleic anhydride being common. researchgate.net However, other ratios, such as an olefin to maleic anhydride molar ratio of 1/1 to 2/1, have also been reported. googleapis.com

The reaction time is another important factor, with some studies indicating an optimal time of 15 hours. researchgate.net Following the reaction, unreacted materials are typically removed by distillation under reduced pressure. researchgate.net

The C12 olefin itself can be prepared through various methods. One common method is the dehydration of lauryl alcohol using a catalyst like acidic aluminum oxide (Al₂O₃). researchgate.net This process can yield a mixture of positional isomers of the C12 olefin. researchgate.net

Hydrolysis of Dodecenyl Succinic Anhydride to this compound

The conversion of Dodecenyl Succinic Anhydride (DDSA) to this compound is achieved through hydrolysis. google.commicyjz.com This reaction involves the nucleophilic attack of water on the anhydride, leading to the opening of the anhydride ring and the formation of two carboxylic acid groups.

The hydrolysis of DDSA can occur in an aqueous system. ncsu.edu In some applications, this hydrolysis is a desired outcome. For example, when used as a corrosion inhibitor in fuels, the anhydride hydrolyzes to absorb moisture, and the resulting this compound acts as the corrosion inhibitor. rqbchemical.commicyjz.com The hydrolysis process can be influenced by the presence of other substances. For instance, in emulsion systems, certain salts can restrain the hydrolytic action on DDSA. ncsu.edu

In a laboratory setting, the hydrolysis can be carried out by treating the anhydride with a base, such as sodium hydroxide (B78521) (NaOH), followed by acidification. rhhz.net For instance, a method for preparing 2-[²H]-2-alkylsuccinic acids involves treating the corresponding diethyl ester with NaOH in water and refluxing for several hours. rhhz.net

Optimization of Reaction Conditions and Catalytic Systems for this compound Synthesis

Optimizing the synthesis of this compound involves careful control of reaction parameters and the potential use of catalysts to improve yield and selectivity. ulisboa.ptnumberanalytics.com Key factors that influence the synthesis of the intermediate, Dodecenyl Succinic Anhydride (DDSA), include temperature, reaction time, and the molar ratio of reactants. ulisboa.pt

Temperature: The reaction temperature for the ene reaction between the olefin and maleic anhydride is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesirable side products. ulisboa.ptnumberanalytics.com Studies have shown that for the synthesis of similar alkenyl succinic anhydrides, temperatures above 210°C can lead to a considerable increase in side product formation. ulisboa.pt

Reaction Time: The duration of the reaction also impacts the yield and purity of the product. Longer reaction times generally lead to higher yields, but also an increase in side products. A compromise is often sought to maximize the yield of the desired product while minimizing byproducts. For some alkenyl succinic anhydride syntheses, a reaction time of 6 to 8 hours has been found to be a good compromise. ulisboa.pt

Molar Ratio of Reactants: The ratio of olefin to maleic anhydride can affect the reaction yield. While a lower molar ratio of olefin to maleic anhydride can result in a higher yield, it may also lead to more side products. ulisboa.pt Using an excess of maleic anhydride can be problematic in an industrial setting due to the difficulty of its removal from the final product. ulisboa.pt Therefore, an olefin to maleic anhydride molar ratio between 1.0 and 1.5 is often considered a suitable compromise. ulisboa.pt

Catalytic Systems: While the thermal ene reaction is common, catalysts can be employed to enhance the reaction. Lewis acids are known to catalyze ene reactions. acs.org Additionally, initiators and catalysts are mentioned in some patented synthesis processes for DDSA, which also involve adjusting the pH of the reaction system. google.comgoogle.com The use of antioxidants or polymerization inhibitors, such as hydroquinone, can reduce the formation of polymeric byproducts. wikipedia.org

The table below summarizes the effect of varying reaction conditions on the synthesis of Alkenyl Succinic Anhydrides, providing insights applicable to this compound synthesis.

| Reaction Parameter | Effect on Yield | Effect on Side Products | Optimal Range/Compromise |

| Temperature | Increases with temperature | Increases significantly at higher temperatures | 210°C (for some ASAs) ulisboa.pt |

| Reaction Time | Increases with time | Increases with time | 6-8 hours (for some ASAs) ulisboa.pt |

| Olefin:Maleic Anhydride Molar Ratio | Higher with lower ratio | Higher with lower ratio | 1.0 - 1.5 ulisboa.pt |

Investigation of Synthetic Stereochemistry and Regioselectivity

The synthesis of this compound from dodecene and maleic anhydride involves an ene reaction, a process where stereochemistry and regioselectivity are important considerations. researchgate.netulisboa.pt

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of reactions involving alkenes, the stereochemistry of the starting material can influence the stereochemistry of the product. youtube.com For the ene reaction, the geometry of the dienophile is conserved in the product. youtube.com This means that if the substituents on the maleic anhydride are cis, they will remain cis in the resulting dodecenyl succinic anhydride.

Regioselectivity: Regioselectivity is the preference for bond formation at one position over another, leading to the formation of one constitutional isomer over another. masterorganicchemistry.commasterorganicchemistry.com When an internal olefin reacts with maleic anhydride, the ene reaction can proceed via the transfer of an allylic hydrogen from either side of the double bond, potentially leading to different regioisomers. ulisboa.pt For thermal ene reactions, there is a preference for the abstraction of a primary hydrogen over a secondary one, which in turn is faster than the abstraction of a tertiary one. ulisboa.pt The structure of the starting olefin plays a significant role in determining the regioselectivity of the reaction. masterorganicchemistry.com

Research has shown that the position of the double bond in the C12 olefin chain affects the properties of the resulting DDSA. researchgate.net For instance, DDSA derived from a C12 olefin with the double bond located near the center of the chain has been found to impart better tensile strength to epoxy resins compared to DDSA derived from a C12 olefin with a terminal double bond. researchgate.net This highlights the practical implications of regioselectivity in the synthesis of DDSA for specific applications.

The regioselectivity of the ene reaction can be influenced by electronic factors. youtube.com The alignment of partial positive and partial negative charges on the diene and dienophile can direct the formation of a specific regioisomer. youtube.com

Chemical Transformations and Derivatization Pathways of Dodecylsuccinic Acid

Esterification Reactions of Dodecylsuccinic Acid

Esterification is a key reaction of this compound and its anhydride (B1165640), resulting in the formation of dodecylsuccinate esters. This process is fundamental to producing a range of commercially significant products.

The esterification of this compound or its anhydride with alcohols is a reversible reaction typically catalyzed by an acid. rdd.edu.iqresearchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation and elimination of water yield the ester.

The kinetics of esterification are influenced by several factors, including temperature, the molar ratio of reactants, and the presence of a catalyst. rdd.edu.iqscirp.org Increasing the reaction temperature generally increases the reaction rate. rdd.edu.iqresearchgate.net The use of an excess of one reactant, typically the alcohol, can shift the equilibrium towards the formation of the ester, thereby increasing the conversion of the limiting reactant. rdd.edu.iq

For heterogeneous catalytic systems, such as those using ion-exchange resins, the reaction kinetics can be described by models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models. nih.gov These models account for the adsorption of reactants onto the catalyst surface and the subsequent surface reaction. nih.gov The activation energy for the uncatalyzed esterification of fatty acids with glycerol (B35011) has been determined to be 54.93 kJ/mol, indicating that higher temperatures favor the reaction. scirp.org

Table 1: Factors Influencing Esterification Reaction Kinetics

| Factor | Effect on Reaction Rate | Mechanism of Influence |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. rdd.edu.iqresearchgate.netscirp.org |

| Reactant Molar Ratio | Can increase conversion | Using an excess of one reactant shifts the equilibrium towards product formation. rdd.edu.iq |

| Catalyst | Increases | Lowers the activation energy by providing an alternative reaction pathway. rdd.edu.iqresearchgate.net |

Dodecylsuccinate esters serve as important chemical intermediates in the synthesis of a wide array of products. lookchem.comarrowstarusa.compolynt.com Their utility stems from the combination of a long, hydrophobic dodecyl chain and the reactive ester functionality. They are utilized in the production of surfactants, lubricants, and as additives in various formulations. google.comresearchgate.net For instance, they can be used to create high-performance biosurfactants for applications such as oil recovery. sigmaaldrich.com Furthermore, these esters are key components in the manufacturing of specialty chemicals for industries ranging from textiles to metalworking. arrowstarusa.com

Anhydride Formation and Ring-Opening Reactions

Dodecylsuccinic anhydride (DSA) and its unsaturated analog, dodecenyl succinic anhydride (DDSA), are cyclic anhydrides that are central to the derivatization of this compound. cymitquimica.comalfa-chemistry.com

Dodecylsuccinic anhydride is a highly reactive intermediate due to the strained anhydride ring, making the carbonyl carbons electrophilic and susceptible to nucleophilic attack. cymitquimica.com This reactivity is harnessed in various chemical syntheses. It is frequently used as a cross-linking agent and a hardener for epoxy resins, enhancing properties like adhesion and flexibility in coatings and adhesives. cymitquimica.comsigmaaldrich.com The reaction of the anhydride with hydroxyl groups on polymers like polysaccharides leads to hydrophobic modifications. researchgate.net

The reactivity of dodecylsuccinic anhydride with nucleophiles follows the general mechanism of nucleophilic acyl substitution. saskoer.ca A nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride ring, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of the carbon-oxygen bond within the anhydride ring, resulting in a ring-opened product.

With Alcohols and Water: Reaction with alcohols (alcoholysis) or water (hydrolysis) leads to the formation of a monoester and a carboxylic acid, or the dicarboxylic acid, respectively. saskoer.cancsu.edu Hydrolysis is often an undesirable side reaction in applications where the anhydride form is required. ncsu.edu

With Amines: Amines react readily with the anhydride to form an amide and a carboxylic acid. saskoer.ca This reaction is a common method for synthesizing N-substituted dodecylsuccinamic acids.

With Hydroxyl Groups on Polymers: In the modification of biopolymers like starch or cellulose, the hydroxyl groups on the polymer backbone act as nucleophiles, attacking the anhydride ring. researchgate.net This results in the covalent attachment of the dodecylsuccinyl group via an ester linkage, imparting hydrophobicity to the polymer. researchgate.netresearchgate.net

Table 2: Reactivity of Dodecylsuccinic Anhydride with Nucleophiles

| Nucleophile | Product Type | General Reaction |

| Alcohol (R'-OH) | Monoester | Anhydride + Alcohol → Ester-Carboxylic Acid |

| Water (H₂O) | Dicarboxylic Acid | Anhydride + Water → Dicarboxylic Acid ncsu.edu |

| Amine (R'-NH₂) | Amide-Carboxylic Acid | Anhydride + Amine → Amide-Carboxylic Acid saskoer.ca |

| Polymer-OH | Polymer-Ester | Anhydride + Polymer-OH → Polymer-O-C(O)-Alkyl-COOH researchgate.net |

Amidation Reactions and Derivative Synthesis

Amidation of this compound and its anhydride is a crucial pathway for synthesizing a variety of functional derivatives. The reaction typically involves the coupling of the carboxylic acid or anhydride with a primary or secondary amine. saskoer.cafishersci.it

Direct amidation of the carboxylic acid with an amine is often challenging due to the competing acid-base reaction. fishersci.it Therefore, the reaction is frequently carried out using the more reactive dodecylsuccinic anhydride. The reaction of the anhydride with an amine proceeds readily to form an N-substituted dodecylsuccinamic acid. saskoer.ca

Alternatively, the carboxylic acid can be activated using coupling reagents, a common strategy in peptide synthesis, to facilitate the amidation reaction. fishersci.itnih.gov A wide range of carboxylic acids, including aliphatic and aromatic ones, can undergo amidation to produce structurally diverse amides. nih.gov These amidation reactions are fundamental in creating molecules with specific properties for applications in areas like drug delivery and material science. sigmaaldrich.comjaist.ac.jp

Other Functional Group Transformations of the Carboxylic Acid Moieties

Beyond the common reactions of esterification and anhydride formation, the two carboxylic acid groups of this compound (DDSA) serve as versatile handles for a variety of other chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with tailored properties. Key transformations include the reduction to diols and the conversion to amides and other nitrogen-containing derivatives.

Reduction to Diols

The dicarboxylic acid functionality of this compound can be reduced to the corresponding primary alcohols, yielding a diol derivative. This transformation typically requires the use of strong reducing agents capable of reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a common reagent for this type of conversion. jackwestin.com The reaction proceeds via a nucleophilic acyl substitution mechanism, ultimately replacing the carbonyl oxygen and the hydroxyl group with hydrogen atoms to form the primary alcohol. The resulting diol, featuring a long alkyl chain, can be a valuable intermediate for the synthesis of polyesters and polyurethanes.

Amide Formation

This compound can be converted into bis-amides through reaction with primary or secondary amines. The direct reaction between a carboxylic acid and an amine can be challenging as the basic amine can deprotonate the acidic carboxylic acid, forming a stable and unreactive carboxylate salt. jackwestin.com To facilitate amide bond formation, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. jackwestin.com

Alternatively, the reaction can be carried out starting from dodecenylsuccinic anhydride (DDSA), a closely related derivative. The anhydride reacts readily with amines in a ring-opening reaction to produce a mono-amide and a pendant carboxylic acid group. sigmaaldrich.comnih.gov Further reaction can then convert the remaining carboxylic acid to a second amide linkage. This pathway is utilized in various applications, such as the modification of biopolymers like chitosan (B1678972) and collagen to enhance their hydrophobicity or to create hydrogels for drug delivery and wound dressings. sigmaaldrich.com For instance, glycine (B1666218) surfactants have been synthesized from dodecenyl succinic anhydride. sigmaaldrich.com

Conversion to Acid Halides

While not extensively documented specifically for this compound, a standard transformation for carboxylic acids is the conversion to acid halides, most commonly acid chlorides. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this purpose. khanacademy.org This reaction replaces the -OH group of each carboxylic acid moiety with a halogen atom, yielding a highly reactive bis-acyl halide. These intermediates are not typically isolated but are used in situ for the synthesis of esters, amides, and other derivatives under milder conditions than those required for the parent carboxylic acid. jackwestin.com

The table below summarizes these functional group transformations of the carboxylic acid moieties of this compound.

| Transformation | Reactant(s) | Product Functional Group | General Reagents & Conditions |

| Reduction | This compound | Diol | 1. Lithium aluminum hydride (LiAlH₄) 2. Aqueous workup |

| Amidation | This compound, Amine (R-NH₂) | Bis-amide | Dicyclohexylcarbodiimide (DCC) or other coupling agents |

| Amidation (from Anhydride) | Dodecenylsuccinic Anhydride, Amine | Amide-acid, Bis-amide | Reaction with two equivalents of amine, often at moderate temperatures |

| Acid Halide Formation | This compound | Bis-acyl halide | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

Dodecylsuccinic Acid in Advanced Materials Science and Process Chemistry

Role of Dodecylsuccinic Acid in Polymer Synthesis and Modification

This compound serves as a crucial building block in the creation and functionalization of various polymer systems. Its dicarboxylic nature allows it to be incorporated into polymer backbones or to act as a bridge between polymer chains.

This compound can be utilized as a monomer in the synthesis of aliphatic polyesters through polycondensation reactions with diols. doaj.orgnih.gov These polyesters, incorporating the long alkyl side chain of the this compound unit, can be designed for applications requiring biodegradability and specific thermal properties. doaj.org The synthesis often involves melt transesterification or polycondensation to create the polymer backbone. doaj.orgnih.gov

More commonly, its anhydride (B1165640) form is employed as a cross-linking agent, also known as a curing agent or hardener, particularly for epoxy resins and elastomer systems. lboro.ac.uklboro.ac.ukresearchgate.net In the case of epoxidized natural rubber (ENR), dodecyl succinic anhydride reacts with the epoxy groups along the polymer chains. lboro.ac.ukcnr.it This reaction forms ester linkages that create a network structure, effectively cross-linking the elastomer chains. lboro.ac.ukresearchgate.net This process enhances the mechanical properties of the resulting material. lboro.ac.uklboro.ac.uk The efficiency and rate of this curing reaction can be influenced by catalysts and temperature. lboro.ac.ukresearchgate.net Dodecenyl succinic anhydride has also been used to form a dense crosslinking structure in starch-based adhesives, reacting with active groups on the starch molecules to improve water resistance. nih.gov

Dodecenyl succinic anhydride (DDSA) is a widely used esterifying agent for imparting hydrophobicity to naturally hydrophilic biopolymers such as starch, chitosan (B1678972), alginate, and cellulose. nih.gove3s-conferences.orgresearchgate.netmdpi.com The modification introduces a 12-carbon hydrophobic chain into the structure of the polysaccharide. nih.gov This process transforms the biopolymer into an amphiphilic material with applications in industries ranging from food and pharmaceuticals to paints and textiles. nih.govresearchgate.net Compared to its shorter-chain analogue, octenyl succinic anhydride (OSA), DDSA's longer molecular chain imparts a greater hydrophobic character. researchgate.net

The fundamental reaction for modifying polysaccharides with DDSA is esterification. acs.org This chemical modification involves the reaction between the abundant hydroxyl (-OH) groups along the backbone of the biopolymer and the anhydride ring of DDSA. researchgate.netnih.gov The process is typically a nucleophilic acyl substitution, where a lone pair of electrons from the oxygen atom of a hydroxyl group attacks one of the carbonyl carbons of the anhydride. researchgate.net

This attack leads to the opening of the cyclic anhydride ring and the formation of an ester bond, which covalently links the dodecenyl succinyl group to the polymer chain. nih.gove3s-conferences.org The reaction also generates a free carboxylic acid group from the other carbonyl of the original anhydride. researchgate.net This process is advantageous as it often requires mild reaction conditions and does not produce organic acid by-products that would need to be removed. researchgate.net The reaction is commonly carried out in an aqueous slurry under slightly alkaline conditions (pH 8.5-9.0), as the base catalyzes the reaction. researchgate.net Solvents like dimethyl sulfoxide (DMSO) can also act as mediators, forming an intermediate with the anhydride that facilitates its reaction with the hydroxyl groups. researchgate.net

The extent of this change is often quantified by the Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted per monomer unit of the polysaccharide. Research has shown a direct correlation between the DS and the resulting properties. For instance, modifying corn starch films with DDSA was found to increase the surface water contact angle, providing a quantitative measure of the increased hydrophobicity. researchgate.net Similarly, the modification of alginate with DDSA led to a decrease in surface tension, an effect that became more pronounced with a higher DS. e3s-conferences.orge3s-conferences.org This modification can also affect the thermal stability and solubility of the biopolymer in various solvents. researchgate.netfrontiersin.org

| Property | Unmodified Polymer | DDSA-Modified Polymer | Key Finding | Source(s) |

| Surface Character | Hydrophilic | Amphiphilic/Hydrophobic | Introduction of a C12 alkyl chain significantly increases the water contact angle. | researchgate.net |

| Moisture Content | High | Reduced by 22% (Starch Film) | Esterification of surface hydroxyl groups lowers water absorption. | researchgate.net |

| Surface Tension | 162.98 mN/m (Alginate) | 94.08 mN/m (Alginate, DS 0.1515) | The introduction of the hydrophobic chain enhances surface activity. | e3s-conferences.orge3s-conferences.org |

| Aqueous Solubility | Varies (often high) | Generally decreased | The hydrophobic nature of the dodecenyl group reduces affinity for water. | researchgate.net |

| Crystallinity | Native crystalline pattern | Reduced relative crystallinity | DDSA groups are suggested to be located mostly in the amorphous regions of starch granules. | bohrium.com |

Hydrophobic Modification of Polysaccharides and Biopolymers via Dodecylsuccinic Anhydride

This compound in Interfacial and Colloidal Chemistry Systems (Focus on Chemical Function, not inherent physical properties)

The amphiphilic nature imparted by this compound modification is central to its function in interfacial systems, particularly in the stabilization of emulsions.

DDSA-modified polysaccharides function as effective emulsifiers by adsorbing at the oil-water interface and preventing the coalescence of droplets. bohrium.comresearchgate.netnih.gov The chemical mechanism relies on the dual nature of the modified polymer. The long, hydrophobic dodecenyl chain acts as an anchor, preferentially partitioning into the oil phase of the emulsion. researchgate.net Simultaneously, the hydrophilic polysaccharide backbone and the newly introduced carboxyl groups extend into the continuous aqueous phase. researchgate.net

This molecular arrangement at the interface creates a protective layer around the oil droplets, leading to stabilization through two primary chemical mechanisms:

Steric Repulsion : The bulky polysaccharide chains extending into the water phase create a physical barrier that prevents droplets from getting close enough to merge. nih.gov

Electrostatic Repulsion : The carboxyl group introduced by the DDSA modification can ionize (deprotonate) to form a negatively charged carboxylate ion (-COO⁻), particularly at neutral or alkaline pH. researchgate.net This imparts a negative charge to the surface of the oil droplets. The resulting electrostatic repulsion between like-charged droplets provides significant stability against flocculation and coalescence. researchgate.net

The effectiveness of the stabilization is strongly linked to the degree of substitution (DS). A higher DS leads to a greater number of anchoring hydrophobic chains and charge-carrying carboxyl groups at the interface, which typically results in smaller, more stable emulsion droplets. bohrium.comresearchgate.net

| Parameter | Effect of Increasing DDSA Modification (DS) | Chemical Rationale | Source(s) |

| Emulsion Droplet Size | Decreases | A higher concentration of amphiphilic molecules at the interface allows for more efficient stabilization of a larger surface area, resulting in smaller droplets. | bohrium.comresearchgate.net |

| Zeta Potential | Becomes more negative | A higher DS introduces more carboxyl groups, which ionize to increase the negative surface charge density on the droplets. | researchgate.net |

| Emulsion Stability | Increases | The combination of enhanced steric hindrance and stronger electrostatic repulsion between droplets prevents coalescence over time. | bohrium.comresearchgate.net |

Interactions with Nanoparticle Surfaces in Colloidal Dispersions

This compound (DDSA) plays a significant role as a dispersing agent and surface modifier for nanoparticles in colloidal dispersions. Its amphiphilic molecular structure, consisting of a hydrophilic dicarboxylic acid head group and a hydrophobic dodecyl tail, allows it to effectively adsorb onto the surface of various nanoparticles, thereby preventing agglomeration and enhancing the stability of the dispersion.

The interaction between DDSA and nanoparticle surfaces is primarily governed by the chemical nature of both the nanoparticle material and the DDSA molecule. For metal oxide nanoparticles, such as iron oxide (Fe₂O₃) and titanium dioxide (TiO₂), the carboxylic acid groups of DDSA can form strong coordinate bonds with the metal atoms on the nanoparticle surface. This process, known as chemisorption, results in the formation of a robust protective layer. The interaction can be described as a surface complexation reaction, where the DDSA molecules displace surface hydroxyl groups or water molecules. The hydrophobic dodecyl chains then extend into the surrounding solvent, creating a steric barrier that prevents the nanoparticles from approaching each other and aggregating due to van der Waals forces.

The stability of a colloidal dispersion is critically influenced by the surface charge of the nanoparticles, which can be quantified by measuring the zeta potential. A higher absolute zeta potential value indicates greater electrostatic repulsion between particles and, consequently, a more stable dispersion. The adsorption of DDSA, being an acidic molecule, can significantly alter the surface charge of nanoparticles. For instance, the carboxylic acid groups can deprotonate, leading to a more negative surface charge and thus enhancing electrostatic stabilization. The stability of iron oxide nanoparticles, for example, is influenced by their surface charge, with zeta potential values below -30 mV or above +30 mV generally indicating good stability.

Table 1: Zeta Potential of Iron Oxide Nanoparticles Under Various Conditions

| Condition | Zeta Potential (mV) | Stability |

|---|---|---|

| Uncoated IONPs in aqueous solution | +5.35 | Poor |

| Fe₃O₄ nanoparticles | -16.8 | Moderate |

| GNMIOPs at pH 7.5 (Ethanol washed) | -31.8 | Good |

| GNMIOPs at pH 7.5 (H₂O washed) | -41.6 | Excellent |

This table illustrates the influence of surface conditions on the stability of iron oxide nanoparticles (IONPs), as indicated by their zeta potential. GNMIOPs refer to green nanomagnetic iron oxide particles. The data suggests that surface modifications and washing procedures significantly impact the surface charge and, therefore, the colloidal stability of the nanoparticles. nih.govwindows.netmdpi.com

The effectiveness of DDSA as a nanoparticle stabilizer also depends on factors such as the pH of the dispersion, the concentration of DDSA, and the specific surface area of the nanoparticles. The pH affects the degree of ionization of the carboxylic acid groups, which in turn influences the strength of the interaction with the nanoparticle surface and the magnitude of the electrostatic repulsion.

This compound in Specialized Chemical Formulations (e.g., lubricating oil additive chemistry – focus on chemical interactions)

In the realm of specialized chemical formulations, particularly in lubricating oil additive chemistry, this compound and its derivatives, such as dodecenyl succinic anhydride (DDSA), are widely utilized as effective corrosion inhibitors and rust preventatives. rqbindustry.com Their primary function is to protect metal surfaces from the corrosive attack of acidic species, water, and oxygen that may be present in the lubricant.

The chemical interaction of DDSA with metal surfaces is the cornerstone of its inhibitory action. The polar carboxylic acid head of the DDSA molecule has a strong affinity for the metal surface, leading to its adsorption. This adsorption can be categorized as either physisorption, involving weaker van der Waals forces and electrostatic interactions, or chemisorption, which involves the formation of stronger coordinate bonds between the carboxylate groups and the metal atoms of the surface. This process results in the formation of a dense, non-polar, and persistent protective film on the metal surface. arpnjournals.org This film acts as a physical barrier, isolating the metal from the corrosive environment within the lubricant. The long, hydrophobic dodecyl tail of the DDSA molecule enhances the effectiveness of this film by repelling water and other polar corrosive agents.

The performance of DDSA as a corrosion inhibitor is often evaluated by its inhibition efficiency, which can be determined through various electrochemical techniques. For instance, studies on similar organic inhibitors on steel have shown high inhibition efficiencies, demonstrating the effectiveness of such molecules in protecting the metal from corrosion.

Table 2: Corrosion Inhibition Efficiency of an Organic Inhibitor on API 5L X65 Steel in 0.5 M HCl

| Inhibitor Concentration (ppm) | Corrosion Inhibition Efficiency (%) |

|---|---|

| 100 | 75.30 |

| 200 | 85.60 |

| 300 | 90.10 |

| 400 | 92.80 |

| 500 | 94.50 |

This table presents the corrosion inhibition efficiency of a Ceraalba (CA) extract inhibitor on API 5L X65 steel in a hydrochloric acid solution, as determined by potentiodynamic polarization. The data shows that the inhibition efficiency increases with the concentration of the inhibitor, indicating the formation of a more effective protective layer at higher concentrations. arpnjournals.org

Environmental Dynamics and Biodegradation Mechanisms of Dodecylsuccinic Acid

Anaerobic Biodegradation Pathways of Dodecylsuccinic Acid

The primary pathway for the anaerobic biodegradation of n-dodecane, which leads to the formation of this compound, is initiated by a novel activation mechanism. nih.gov Under anaerobic conditions, such as those found in sulfate-reducing or methanogenic environments, the otherwise inert n-dodecane molecule is activated by its addition to the double bond of fumarate (B1241708), a common intermediate in cellular metabolism. nih.govasm.orgnih.govasm.org This reaction, a departure from the oxygen-dependent pathways seen in aerobic degradation, produces a dodecyl-substituted succinic acid. nih.govasm.org Studies using deuterated n-dodecane (D26-n-dodecane) have shown that the resulting this compound metabolites retain all of the deuterium (B1214612) atoms from the parent compound. nih.govasm.orgresearchgate.net This finding is crucial as it supports the direct addition mechanism and rules out other potential activation steps like desaturation or hydroxylation, which would involve the loss of deuterium atoms. nih.gov The formation of this compound is therefore the initial, rate-limiting step in the anaerobic mineralization of n-dodecane. nih.govshareok.org

Detailed analysis of metabolites from n-dodecane biodegradation has revealed important structural characteristics of the this compound formed. Research indicates that the succinyl group is not attached to the terminal carbon of the dodecane (B42187) chain, but rather at a subterminal position, likely the C-2 position. asm.orgasm.orgnih.gov This results in the formation of specific isomers, such as (1-methylundecyl)succinic acid.

A significant finding is the production of diastereomers during this process. When culture extracts are derivatized to trimethylsilyl (B98337) (TMS) esters for analysis by gas chromatography-mass spectrometry (GC-MS), two distinct, nearly co-eluting peaks of equal abundance are detected. asm.orgasm.orgresearchgate.net These peaks have nearly identical mass spectra, which suggests that the analysis is resolving a pair of diastereomers. asm.orgasm.org These diastereomers arise from the creation of new chiral centers during the fumarate addition reaction at the subterminal carbon. nih.gov However, when the metabolites are analyzed as methyl esters instead of TMS esters, only a single chromatographic peak is observed, indicating that this derivatization method is unable to resolve the different diastereomeric forms. asm.orgasm.orgresearchgate.net

| Parent Compound | Key Metabolite | Observed Isomerism | Analytical Evidence | Reference |

|---|---|---|---|---|

| n-Dodecane | This compound | Subterminal addition (e.g., at C-2) | GC-MS analysis showed retention times different from terminally-substituted synthetic standards. | asm.orgasm.org |

| n-Dodecane | This compound | Diastereomers | Detection of two co-eluting peaks of equal abundance when analyzed as trimethylsilyl (TMS) esters. | asm.orgasm.orgresearchgate.net |

| Perdeuterated n-Dodecane (D₂₆-dodecane) | Deuterated this compound | Retention of all 26 deuterium atoms | Mass spectrometry confirmed the mass of the metabolite accounted for all deuterium atoms from the parent alkane. | nih.govasm.orgnih.gov |

The enzymatic machinery responsible for the anaerobic degradation of alkanes is a key area of research. The initial addition of the alkane to fumarate is catalyzed by the enzyme alkylsuccinate synthase (ASS), also known as (1-methylalkyl)succinate synthase. asm.orgresearchgate.netasm.org This enzyme is functionally analogous to benzylsuccinate synthase (BSS), the enzyme that catalyzes the addition of toluene (B28343) to fumarate. nih.govshareok.org The gene encoding the alpha subunit of this enzyme, assA, is often used as a biomarker for detecting the potential for anaerobic alkane degradation in environmental samples. asm.orgasm.org

Following its formation, the dodecylsuccinate molecule is further metabolized. The proposed pathway involves the conversion of the alkylsuccinate into its coenzyme A (CoA) thioester. asm.org This is followed by a series of reactions that can include carbon-skeleton rearrangement, decarboxylation, and subsequent degradation via the β-oxidation pathway, which systematically shortens the carbon chain. researchgate.netasm.org

| Enzyme/System | Reaction Catalyzed | Metabolic Pathway | Reference |

|---|---|---|---|

| Alkylsuccinate Synthase (ASS) | Addition of n-alkane (e.g., dodecane) across the double bond of fumarate to form alkylsuccinic acid. | Initial activation of alkanes | asm.orgresearchgate.netasm.org |

| (1-methylalkyl)succinate synthase | An alternative name for ASS, emphasizing the formation of subterminally-branched succinates. | Initial activation of alkanes | shareok.orgresearchgate.net |

| β-oxidation pathway enzymes | Catabolism of the resulting fatty acid chain after initial activation and rearrangement. | Subsequent degradation | researchgate.netasm.org |

Abiotic Degradation Processes and Environmental Fate Modeling

Information specifically concerning the abiotic degradation of this compound is not extensively documented in scientific literature. However, insights can be drawn from its precursor, n-dodecane, and its core structure, succinic acid. For the parent compound n-dodecane, abiotic processes such as volatilization from water surfaces and adsorption to sediment are considered important environmental fate processes. nih.gov For the succinic acid moiety, related compounds like succinic anhydride (B1165640) are known to rapidly hydrolyze in water to form succinic acid, which is highly soluble. europa.eu

Environmental fate modeling for hydrocarbon-contaminated sites increasingly relies on data from biodegradation studies. shareok.org The rate of attenuation of pollutants is a critical parameter for these models. shareok.org The detection of specific metabolites, such as this compound, is a powerful tool in this context. These compounds serve as definitive indicators of in-situ anaerobic biodegradation of hydrocarbons. nih.govscience.gov Therefore, the presence and concentration of dodecylsuccinic acids in groundwater or sediment samples from a contaminated site can be incorporated into fate and transport models to validate that natural attenuation is occurring and to help estimate the rate of hydrocarbon removal. shareok.org

Role of this compound in Hydrocarbon Bioremediation Research

This compound plays a crucial role in the field of hydrocarbon bioremediation, primarily as a biomarker for assessing the natural attenuation of petroleum contamination in anaerobic environments. nih.govscience.gov Since alkanes are major components of crude oil and refined fuels, understanding their degradation pathways under various conditions is essential for environmental management. asm.orgupi.edu

The detection of this compound and other alkylsuccinic acids in contaminated aquifers provides direct and unambiguous evidence that intrinsic bioremediation of saturated hydrocarbons is actively taking place. nih.govscience.gov This is particularly important for anaerobic zones, where degradation processes are slower and more difficult to confirm than in aerobic environments. researchgate.net Research into the formation and subsequent breakdown of this compound has fundamentally advanced our understanding of the biogeochemical cycling of carbon in oil reservoirs and other anoxic systems. nih.govasm.orgshareok.org This knowledge is vital for developing and monitoring bioremediation strategies for sites contaminated with crude oil and for predicting the long-term fate of petroleum pollutants in the environment. researchgate.netresearchgate.net

Advanced Analytical Techniques for Dodecylsuccinic Acid Research

Chromatographic Methodologies for Isolation and Separation of Dodecylsuccinic Acid and its Metabolites/Derivatives

Chromatography is a cornerstone for the analysis of this compound and its analogues. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, dicarboxylic acids like this compound are generally nonvolatile due to their high polarity and the presence of carboxyl groups. colostate.edu Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to convert the polar carboxyl groups into less polar, more volatile ester or silyl (B83357) ester groups. gcms.czresearchgate.net This process not only enhances volatility but also improves chromatographic peak shape and thermal stability. researchgate.net

Common derivatization strategies for carboxylic acids include silylation and alkylation (e.g., methylation). colostate.edu Silylation, often performed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. gcms.czresearchgate.neturan.ua The optimization of derivatization conditions, such as temperature and reaction time, is critical for achieving complete conversion and reproducible results. For instance, studies on succinic acid have identified optimal conditions as derivatization with BSTFA at 70°C for 3-4 hours. uran.ua

Once derivatized, the analytes are separated on a GC column, typically a capillary column with a nonpolar stationary phase. nist.gov The separated components then enter the mass spectrometer, which provides two critical pieces of information:

Structural Elucidaion: The electron ionization (EI) source fragments the derivatized molecules in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint for identification. nist.gov

Quantification: The instrument can be operated in selected ion monitoring (SIM) mode, where it selectively detects specific fragment ions characteristic of the target analyte. uran.uanih.gov This method offers enhanced sensitivity and selectivity, allowing for accurate quantification even at trace levels. uran.ua

Table 1: Common Derivatization Agents and Conditions for GC-MS Analysis of Carboxylic Acids

| Derivatization Agent | Target Functional Group | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl, Hydroxyl | 60-70°C, 1-4 hours | Efficient for a wide range of polar compounds; produces stable TMS derivatives. | uran.ualongdom.org |

| Boron trifluoride (BF3) in Methanol | Carboxyl | Heating required | Effective for creating methyl esters (FAMEs). | gcms.cz |

| Diazomethane | Carboxyl | Room temperature | Rapid and quantitative methylation, but the reagent is highly toxic and explosive. | colostate.edu |

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. mtc-usa.comuah.edu This technique combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. uah.edu

For the separation of dicarboxylic acids, reversed-phase (RP) HPLC is a common approach, although isomeric compounds like succinic acid and methylmalonic acid can be challenging to resolve. phenomenex.com Hydrophilic interaction liquid chromatography (HILIC) offers an alternative separation mechanism for highly polar compounds. nih.gov The choice of column, such as a C18 or a specialized polar-endcapped phase, and mobile phase composition (typically a mixture of water, acetonitrile (B52724) or methanol, and a pH modifier like formic acid or ammonium (B1175870) acetate) is optimized to achieve the desired separation. mtc-usa.comnih.gov

Following chromatographic separation, the analytes are ionized, most commonly using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and typically produces protonated [M+H]+ or deprotonated [M-H]- molecular ions. uah.edu The mass analyzer, such as a time-of-flight (TOF) or a triple quadrupole (TQ), then separates the ions based on their mass-to-charge ratio (m/z). mtc-usa.com LC-tandem mass spectrometry (LC-MS/MS) provides even greater specificity by isolating a precursor ion, fragmenting it, and then detecting a specific product ion, a process known as selected reaction monitoring (SRM). nih.gov This approach is invaluable for quantifying low-level analytes in complex biological matrices like plasma or urine. nih.govnih.gov

Table 2: Illustrative LC-MS Parameters for Dicarboxylic Acid Analysis

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) or HILIC | Separates analytes based on polarity. | phenomenex.comnih.gov |

| Column | C18, Cogent Diamond Hydride™ | Stationary phase for analyte interaction and separation. | mtc-usa.comphenomenex.com |

| Mobile Phase | Water/Acetonitrile/Methanol with additives (e.g., Ammonium Acetate, Formic Acid) | Elutes analytes from the column; additives improve peak shape and ionization. | mtc-usa.com |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from liquid-phase analytes with minimal fragmentation. | uah.edu |

| Detection Mode | MS (TOF) or MS/MS (Triple Quadrupole) | Provides high-resolution mass data (TOF) or highly selective quantification (MS/MS). | mtc-usa.comnih.gov |

Spectroscopic Techniques for Investigating Reaction Intermediates and Product Conformations

While standard spectroscopic methods like NMR and FTIR are used for final product identification, advanced mass spectrometry-based techniques are particularly adept at intercepting and characterizing short-lived reaction intermediates. Uncovering the role of these transient species is crucial for understanding reaction mechanisms. rsc.org

Desorption electrospray ionization mass spectrometry (DESI-MS) is a powerful tool for probing reaction intermediates directly from the reaction medium in their native state, without requiring sample preparation. rsc.org This technique involves directing a charged solvent spray onto the sample surface; the impact desorbs and ionizes analytes, including transient intermediates, which are then analyzed by the mass spectrometer. This approach has been successfully used to detect intermediates in complex organic reactions, providing valuable mechanistic insights. rsc.org Applying such a technique to the synthesis of this compound, for example, from dodecenyl succinic anhydride (B1165640) and a nucleophile, could allow for the direct observation of key intermediates and help to optimize reaction conditions for improved yield and purity.

Advanced Extraction and Sample Preparation Strategies for Research Applications

Effective sample preparation is a critical step that precedes any instrumental analysis. Its goals are to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. sigmaaldrich.com For this compound research, particularly when dealing with complex matrices, advanced extraction techniques are employed.

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. sigmaaldrich.com It utilizes a solid sorbent material packed into a cartridge to selectively retain either the analyte or the interfering components. For dicarboxylic acids, weak anion-exchange (WAX) sorbents can be used to retain the negatively charged carboxylate ions while allowing neutral and cationic impurities to be washed away. phenomenex.com The retained acid can then be eluted with an appropriate solvent. This method has proven effective for extracting succinic acid and its derivatives from biological fluids like plasma. phenomenex.comnih.gov

Reactive Extraction involves the use of an extractant in an organic solvent that chemically reacts with the target acid, forming an ion-pair complex that is more soluble in the organic phase. researchgate.net This technique can offer high selectivity and efficiency for recovering carboxylic acids from aqueous solutions like fermentation broths. researchgate.net Given the amphiphilic nature of this compound (with a polar diacid head and a long nonpolar alkyl tail), a careful selection of the organic solvent and extractant system is necessary to achieve high recovery.

Other modern techniques include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which use microwave or ultrasonic energy, respectively, to accelerate the extraction process, often with reduced solvent consumption and extraction time compared to conventional methods. nih.govmdpi.com

Table 3: Advanced Sample Preparation Techniques for Carboxylic Acid Analysis

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes or impurities onto a solid sorbent. | Isolation and concentration from biological fluids or reaction mixtures using anion-exchange or reversed-phase sorbents. | nih.govnih.gov |

| Solid-Phase Microextraction (SPME) | Solvent-free extraction using a coated fiber to adsorb analytes, followed by thermal desorption into a GC. | Analysis of volatile derivatives or metabolites in headspace or liquid samples. | sigmaaldrich.com |

| Reactive Extraction (Liquid-Liquid) | Use of an extractant in an organic solvent to form a complex with the target acid, enhancing its transfer from an aqueous phase. | Recovery from aqueous media such as fermentation broths. | researchgate.net |

| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving salting-out liquid-liquid extraction followed by dispersive SPE for cleanup. | Rapid screening in complex matrices like food or environmental samples. | sigmaaldrich.com |

Emerging Research Frontiers and Future Perspectives on Dodecylsuccinic Acid Chemistry

Novel Catalytic Systems for Dodecylsuccinic Acid Production and Derivatization

The synthesis of dodecenyl succinic anhydride (B1165640) (DDSA), the precursor to DSA, and its subsequent derivatization are central to its industrial utility. researchgate.net Current research is focused on developing more efficient, selective, and environmentally benign catalytic processes.

One promising area is the use of advanced transition metal catalysts. For instance, ruthenium-based complexes bearing cyclic(alkyl)(amino)carbene (CAAC) ligands have been evaluated for the cross-metathesis of 1-dodecene, a key step in producing the alkenyl chain for DDSA. researcher.life The goal is to achieve high activity and selectivity, minimizing byproducts and the need for additives like benzoquinone. researcher.life Research has shown that the steric hindrance of the catalyst's ligand sphere is a critical factor, with bulkier groups sometimes decreasing catalytic activity. researcher.life

Another frontier is the development of catalysts for the derivatization of DSA. For example, in the production of novel dispersants, base catalysts such as potassium t-butoxide and metal hindered-alkoxides are being employed in the reaction of DDSA with polyethers. google.com These catalysts facilitate the preparation of complex amphiphilic compounds. google.com Furthermore, for reactions like the carbonylation of acrylic acid to form succinic anhydride (a related structure), earth-abundant metal catalysts like cobalt carbonyl ([Co2(CO)8]) are being investigated as a move away from precious metals. researchgate.net Such systems are being optimized for mild reaction conditions, including lower temperatures and pressures. researchgate.net

The table below summarizes some of the novel catalytic approaches being explored.

| Catalyst Type | Precursor/Reactant | Target Product/Process | Key Research Focus |

| Ruthenium-CAAC Complexes | 1-dodecene | Alkenyl Succinic Anhydride (ASA) Precursor | High activity and selectivity; reducing steric hindrance. researcher.life |

| Base Catalysts (e.g., Potassium t-butoxide) | Dodecenyl Succinic Anhydride (DDSA) | Amphiphilic Dispersants | In-situ preparation of polyethers. google.com |

| Cobalt Carbonyl with Phosphine Ligands | Acrylic Acid | Succinic Anhydride | Use of earth-abundant metals; mild reaction conditions. researchgate.net |

These advancements in catalysis are crucial for improving the economic and environmental profile of DSA production and for creating new derivatives with tailored properties.

Computational Chemistry and Molecular Modeling of this compound Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the behavior of DSA at the molecular level. These in silico methods provide insights that are often difficult to obtain through experiments alone, accelerating the design of new materials and the optimization of existing applications. beilstein-journals.org

Advanced modeling techniques can predict how DSA and its derivatives will interact with other molecules. This is critical for applications ranging from emulsion stabilization to the modification of biopolymers. For example, molecular dynamics (MD) simulations can be used to study the binding pathways and affinity of succinate (B1194679) (the deprotonated form of succinic acid) to receptors, revealing how molecular architecture governs biological activity. nih.gov While not specific to the dodecenyl form, these studies on succinate receptors demonstrate the power of MD to elucidate complex interactions, such as the role of specific amino acid motifs in capturing the molecule and the conformational changes that occur upon binding. nih.gov

Similarly, computational modeling can be employed to understand the surface activity of DSA derivatives. By simulating the behavior of these amphiphilic molecules at interfaces, researchers can predict properties like surface tension reduction and emulsifying effectiveness. Reactive classical molecular dynamics can explore chemical and conformational changes, while ab initio calculations provide information on electronic properties and reactive sites. beilstein-journals.org These computational approaches help in designing surfactants with specific properties for targeted applications.

Integration of this compound into Sustainable Chemical Manufacturing Chains

The shift towards a bio-based economy has positioned succinic acid and its derivatives, including DSA, as key platform chemicals. researchgate.netethanolproducer.com Bio-succinic acid, produced through the fermentation of renewable resources like corn or starch, offers a sustainable alternative to petroleum-derived chemicals like maleic anhydride. ethanolproducer.comahb-global.com This integration into sustainable manufacturing chains is driven by a desire to reduce greenhouse gas emissions and reliance on fossil fuels. ahb-global.compcimag.com

The U.S. Department of Energy has identified bio-succinic acid as one of the top 12 most promising platform chemicals for the future. ahb-global.comrenewable-carbon.eu Its versatility allows it to be a building block for a wide array of products, including biodegradable polymers, polyester (B1180765) polyols for polyurethanes, and phthalate-free plasticizers. pcimag.comroquette.com

A significant application is in the production of polybutylene succinate (PBS), a biodegradable plastic with excellent performance characteristics. ahb-global.comnih.gov Bio-based succinic acid serves as a crucial raw material for PBS, contributing to the development of sustainable alternatives to conventional plastics for use in packaging, agricultural films, and tableware. ahb-global.com The production of bio-succinic acid itself is becoming more sustainable, with research focusing on optimizing fermentation processes and using various biomass feedstocks, including glycerol (B35011) and corn stover. rsc.org This creates a circular economy model where renewable raw materials are converted into high-value, biodegradable products. nbinno.com

| Application Area | Bio-succinic Acid Derivative | Sustainable Advantage |

| Biodegradable Plastics | Polybutylene Succinate (PBS) | Reduces "white pollution" by replacing petroleum-based plastics. ahb-global.com |

| Polyurethanes | Polyester Polyols | Enables production of sustainable sportswear, coatings, and resins. pcimag.comroquette.com |

| Plasticizers | Succinate Esters | Provides a phthalate-free, bio-based alternative. roquette.com |

| Solvents | Various Derivatives | Creates green solvents from a renewable feedstock. hnsincere.com |

Exploration of this compound in Bio-based Material Design Beyond Existing Applications

Researchers are actively exploring novel applications for DSA and its anhydride (DDSA) by chemically modifying natural biopolymers like proteins and polysaccharides. researchgate.netnih.gov This esterification process introduces the hydrophobic 12-carbon chain of DDSA onto the hydrophilic backbone of the biopolymer, creating new amphiphilic materials with enhanced functionalities. researchgate.netnih.gov These modifications are opening doors to new uses in the pharmaceutical, cosmetic, food, and textile industries. researchgate.netnih.gov

One of the most researched areas is the modification of starch. Quinoa starch, for instance, when esterified with DDSA, shows significant potential as an emulsifier for stabilizing Pickering emulsions (oil-in-water). nih.gov The DDSA-modified starch granules can effectively stabilize emulsions, with studies showing that a higher degree of substitution leads to smaller droplet sizes and greater stability over time. nih.gov This offers a bio-based alternative to synthetic emulsifiers.

Beyond starch, other polysaccharides and proteins are being modified with DDSA to alter their physical and chemical properties. researchgate.net These modifications can improve hydrophobicity, film-forming capabilities, and emulsifying properties. researchgate.net For example, novel copolymers based on poly(butylene succinate) and cutin (a bio-polyester from plant cuticles) are being synthesized. nih.gov The incorporation of cutin into the PBSu backbone has been shown to accelerate the polymer's decomposition in soil, enhancing its biodegradability. nih.gov This research points towards the development of a new class of fully biodegradable and bio-based copolyesters for applications in agriculture and packaging. nih.gov

The table below highlights some emerging applications of DDSA in bio-based material design.

| Biopolymer Substrate | DDSA-Modification | Resulting Property/Application |

| Quinoa Starch | Esterification | Enhanced emulsification for Pickering emulsions. nih.gov |

| General Polysaccharides | Succinylation | Increased hydrophobicity, improved film-forming properties. researchgate.net |

| Poly(butylene succinate) | Copolymerization with Cutin | Accelerated biodegradation for sustainable plastics. nih.gov |

These explorations underscore the potential of DSA as a versatile chemical tool for designing the next generation of sustainable, high-performance materials.

Q & A

Q. How can contradictory data on this compound’s biodegradation kinetics be resolved across studies?

- Methodological Answer: Apply meta-analysis frameworks to identify confounding variables (e.g., microbial consortia, temperature, substrate concentration). Replicate experiments under standardized OECD 301 protocols and use ANOVA to assess inter-study variability .

- Critical Analysis: Evaluate whether discrepancies arise from methodological differences (e.g., HPLC vs. gravimetric analysis) or environmental factors .

Q. What advanced statistical models are suitable for optimizing this compound’s catalytic performance in esterification reactions?

- Methodological Answer: Employ response surface methodology (RSM) with Box-Behnken or central composite designs to model variables (catalyst loading, temperature, reaction time). Validate predictions via kinetic studies (e.g., Arrhenius plots) .

- Data Validation: Cross-check model outputs with experimental replicates and report confidence intervals to quantify uncertainty .

Q. How do molecular dynamics simulations enhance understanding of this compound’s interfacial behavior in surfactant systems?

- Methodological Answer: Use software like GROMACS or CHARMM to simulate surfactant self-assembly at oil-water interfaces. Validate simulations with experimental data (e.g., neutron scattering for micelle morphology) .

- Interpretation Challenges: Address force field limitations and ensure simulation timescales align with experimental observations .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

- Methodological Answer: Implement quality-by-design (QbD) principles, including strict control of raw material purity (e.g., dodecyl alcohol grade) and in-process monitoring (e.g., inline FT-IR). Use design-of-experiments (DoE) to identify critical process parameters .

- Documentation: Publish detailed supplementary materials with raw data and outlier analysis to support reproducibility claims .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.